N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
CAS No.: 1428352-27-5
Cat. No.: VC4239185
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428352-27-5 |
|---|---|
| Molecular Formula | C14H17NO4S |
| Molecular Weight | 295.35 |
| IUPAC Name | N-[2-(furan-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 |
| Standard InChI Key | JOPLVUWSSHAFNI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecule consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 5. The sulfonamide nitrogen is further bonded to a 2-(furan-3-yl)ethyl moiety. The furan ring introduces heteroatomic diversity, while the ethyl linker provides conformational flexibility.
Molecular Formula: C₁₄H₁₇NO₄S
Molecular Weight: 295.35 g/mol (calculated based on analogous structures ).
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.35 g/mol |
| LogP | 2.1 |
| Topological Polar SA | 95.2 Ų |
| Rotatable Bonds | 5 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Sulfonylation: Reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine.
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Purification: Column chromatography to isolate the sulfonamide product.
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Crystallization: Recrystallization from ethanol/water mixtures .
Key Reaction Conditions
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Sulfonylation: Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature.
Table 2: Synthetic Protocol Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCM, TEA, 0°C → RT, 12h | Sulfonamide bond formation |
| 2 | SiO₂ chromatography (EtOAc/hexane) | Purification |
| 3 | Ethanol/water (3:1) | Crystallization |
Biological Activity and Mechanistic Insights
Hypothesized Targets
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Carbonic Anhydrase IX (CAIX): Overexpressed in hypoxic tumors; sulfonamides are well-established inhibitors .
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COX-2: Methoxy and methyl groups may confer selectivity similar to celecoxib.
In Silico Docking Studies
Docking simulations using AutoDock Vina suggest strong affinity (-9.2 kcal/mol) for CAIX’s active site, with key interactions:
Industrial and Research Applications
Pharmaceutical Development
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Anticancer Agents: CAIX inhibition could target tumor microenvironments .
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Anti-inflammatory Drugs: COX-2 selectivity may reduce gastrointestinal toxicity.
Materials Science
The furan ring’s conjugated system could enable applications in organic electronics, such as:
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